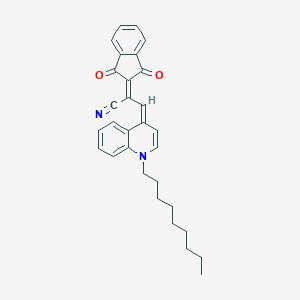
2,2,3,3,4,4-hexafluoro-N,N'-bis(2-phenylethyl)pentanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,4,4-Hexafluoro-N~1~,N~5~-diphenethylpentanediamide is a fluorinated organic compound characterized by the presence of six fluorine atoms and two phenethyl groups attached to a pentanediamide backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4-hexafluoro-N,N'-bis(2-phenylethyl)pentanediamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hexafluoropentanediamine and phenethyl bromide.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI) may be employed to facilitate the coupling reactions.
Temperature and Time: The reaction temperature is typically maintained between 50-100°C, and the reaction time can vary from several hours to overnight, depending on the specific conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, is common.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions are possible, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H₂O₂ in acidic medium, KMnO₄ in neutral or alkaline medium.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles like ammonia (NH₃), primary amines (R-NH₂), or thiols (R-SH) in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Applications De Recherche Scientifique
2,2,3,3,4,4-Hexafluoro-N~1~,N~5~-diphenethylpentanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: Utilized in the production of specialty polymers and materials with high thermal and chemical resistance.
Mécanisme D'action
The mechanism by which 2,2,3,3,4,4-hexafluoro-N,N'-bis(2-phenylethyl)pentanediamide exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to hydrophobic pockets in proteins. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3,4,4-Hexafluoro-1,5-pentanediol: Similar in structure but lacks the phenethyl groups.
2,2,3,3,4,4-Hexafluoro-1,5-diaminopentane: Contains amino groups instead of amide groups.
2,2,3,3,4,4-Hexafluoro-1,5-diphenylpentane: Contains phenyl groups instead of phenethyl groups.
Uniqueness
2,2,3,3,4,4-Hexafluoro-N~1~,N~5~-diphenethylpentanediamide is unique due to the presence of both fluorine atoms and phenethyl groups, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring high thermal stability, chemical resistance, and specific biological interactions.
Propriétés
Formule moléculaire |
C21H20F6N2O2 |
|---|---|
Poids moléculaire |
446.4g/mol |
Nom IUPAC |
2,2,3,3,4,4-hexafluoro-N,N'-bis(2-phenylethyl)pentanediamide |
InChI |
InChI=1S/C21H20F6N2O2/c22-19(23,17(30)28-13-11-15-7-3-1-4-8-15)21(26,27)20(24,25)18(31)29-14-12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,28,30)(H,29,31) |
Clé InChI |
LTYUYVRHQSXJFE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C(C(C(C(=O)NCCC2=CC=CC=C2)(F)F)(F)F)(F)F |
SMILES canonique |
C1=CC=C(C=C1)CCNC(=O)C(C(C(C(=O)NCCC2=CC=CC=C2)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2S,3aR)-2-(4-ethoxyphenyl)-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B390971.png)
![6-(1-Adamantyl)-2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}nicotinonitrile](/img/structure/B390972.png)
![2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B390975.png)
![3-(1-adamantylcarbonyl)-2-(2-thienyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B390979.png)
![2,2-Dimethyl-5-[(5-nitrofuran-2-yl)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B390980.png)
![3-(1-adamantylcarbonyl)-2-(2-fluorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B390981.png)
![2-(4-NITROBENZOYL)-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE](/img/structure/B390982.png)

![[3-amino-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](cyclopropyl)methanone](/img/structure/B390986.png)
![(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B390988.png)
![1-benzoyl-2-(2-bromophenyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile](/img/structure/B390989.png)



